Xanthurenic acid Xanthurenic acid Xanthurenic acid is a quinolinemonocarboxylic acid that is quinoline-2-carboxylic acid substituted by hydroxy groups at C-4 and C-8. It has a role as a metabotropic glutamate receptor agonist, an iron chelator, a vesicular glutamate transport inhibitor and an animal metabolite. It is a quinolinemonocarboxylic acid and a dihydroxyquinoline. It is a conjugate acid of a xanthurenate.
Xanthurenic acid is a natural product found in Charybdis japonica, Procambarus clarkii, and other organisms with data available.
Xanthurenic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 59-00-7
VCID: VC21337570
InChI: InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)
SMILES: C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol

Xanthurenic acid

CAS No.: 59-00-7

VCID: VC21337570

Molecular Formula: C10H7NO4

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Xanthurenic acid - 59-00-7

Description

Xanthurenic acid, also known as xanthurenate or 8-hydroxykynurenic acid, is a quinoline carboxylic acid that plays a significant role in various biological processes. It is a metabolite of the kynurenine pathway, which is involved in the metabolism of tryptophan, an essential amino acid found in dietary proteins . This compound has been studied extensively for its potential implications in neurological disorders, nutritional deficiencies, and its role as a pigment in certain biological systems.

Biological Significance

Xanthurenic acid is synthesized in the brain from dietary or microbial tryptophan and crosses the blood-brain barrier, suggesting a role in neuromodulation . It is suspected to be an endogenous agonist for Group II metabotropic glutamate receptors, which are involved in regulating neurotransmitter release and synaptic plasticity . Additionally, xanthurenic acid acts as a potent inhibitor of vesicular glutamate transporters, affecting glutamate packaging and release .

Role in Neurological Disorders

Research indicates that xanthurenic acid may modulate brain dopaminergic activity by stimulating dopamine release in the prefrontal cortex and striatum . This effect is significant, as imbalances in dopamine signaling are associated with various neuropsychiatric disorders, including schizophrenia and drug dependence .

Nutritional Deficiencies

Xanthurenic acid levels are elevated in individuals with vitamin B6 deficiency, as it is a byproduct of tryptophan metabolism that accumulates when B6 is insufficient . Monitoring its levels can serve as a biomarker for nutritional status.

Research Findings

Recent studies have highlighted several key aspects of xanthurenic acid:

  • Antipsychotic Effects: Systemic administration of xanthurenic acid in mice has shown antipsychotic-like effects, mediated through activation of mGlu2/3 receptors .

  • Pigmentation Role: Xanthurenic acid is identified as the main pigment in the golden dragline silk of certain spiders, contributing to its coloration .

  • Microbial Inhibition: It exhibits inhibitory effects on bacterial growth, such as E. coli and B. subtilis, at concentrations of 1 mM .

Study FocusKey Findings
Antipsychotic EffectsActivates mGlu2/3 receptors, producing antipsychotic-like effects in mice .
Pigmentation RoleMain pigment in spider silk, contributing to its golden color .
Microbial InhibitionInhibits growth of E. coli and B. subtilis at 1 mM concentration .
CAS No. 59-00-7
Product Name Xanthurenic acid
Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
IUPAC Name 8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid
Standard InChI InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)
Standard InChIKey FBZONXHGGPHHIY-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O
Canonical SMILES C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O
Melting Point 289 °C
Physical Description Solid
Synonyms 4,8-Dihydroxy-2-quinolinecarboxylic acid; 4,8-Dihydroxyquinaldic acid; 8-Hydroxykynurenic acid
Reference Aquilina, J., et al., Biochemistry, 39, 16176 (2000)
Roberts, J., et al., Photochem. Photobiol., 74, 740 (2001)
PubChem Compound 5699
Last Modified Aug 15 2023

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